molecular formula C7H6N2O3 B184338 2-Nitrobenzamide CAS No. 610-15-1

2-Nitrobenzamide

Cat. No.: B184338
CAS No.: 610-15-1
M. Wt: 166.13 g/mol
InChI Key: KLGQWSOYKYFBTR-UHFFFAOYSA-N
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Description

2-Nitrobenzamide: is an organic compound with the molecular formula C7H6N2O3 . It is a derivative of benzamide where a nitro group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzamide can be synthesized through the nitration of benzamide. The process involves the introduction of a nitro group into the benzamide molecule. One common method is the reaction of benzamide with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where benzamide is continuously fed into a reactor containing the nitrating mixture. This allows for better control over reaction conditions and improved yield .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of compounds that can be used to study biological processes.

    Medicine: Derivatives of this compound have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-nitrobenzamide and its derivatives often involves the interaction with specific molecular targets. For example, N-substituted benzamides are known to inhibit nuclear factor-kappa B (NF-κB) and nuclear factor of activated T cells (NFAT) activity while inducing activator protein 1 (AP-1) activity in T lymphocytes. This can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Nitrobenzamide
  • 3-Nitrobenzamide
  • 2-Aminobenzamide
  • 2-Nitrobenzoic acid

Comparison: 2-Nitrobenzamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For instance, 4-nitrobenzamide and 3-nitrobenzamide have the nitro group at different positions, leading to variations in their chemical behavior and applications. 2-Aminobenzamide, on the other hand, is a reduction product of this compound and has different chemical properties and uses .

Properties

IUPAC Name

2-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

KLGQWSOYKYFBTR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)[N+](=O)[O-]
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID0025733
Record name 2-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

O-nitrobenzamide is a water solubility - <0.1 mg/mL at 64 °F. (NTP, 1992), Partially soluble in water (1.62 g/L at 25 deg C); [ChemIDplus] Tan crystalline powder; Soluble in water; [MSDSonline]
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Boiling Point

603 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.00000809 [mmHg]
Record name 2-Nitrobenzamide
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CAS No.

610-15-1
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Record name 2-Nitrobenzamide
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Record name Benzamide, o-nitro-
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Melting Point

349.9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

N,N'-dibenzyloxycarbonyl-S-methylisothiourea (215 mg) was added to a mixture of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate (224 mg), triethylamine (0.25 ml) and methanol (5 ml) at room temperature, and the mixture was stirred at room temperature for 14 hours and at 40° C. for 7.5 hours. After the reaction, the reaction mixture was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give 166 mg of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-(2',3'-dibenzyloxycarbonyl)guanidinoethyl))-2-nitrobenzamide as a pale-yellow oil.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
(R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The free amine obtained from the BOC deprotection step was dissolved in pyridine and nitrobenzoyl chloride (1.2 equiv.) was added to this solution. After stirring for 2 h at 90° C., the reaction mixture was concentrated and the resulting crude product was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitrobenzamide
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2-Nitrobenzamide
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2-Nitrobenzamide
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2-Nitrobenzamide
Customer
Q & A

ANone: The molecular formula of 2-nitrobenzamide is C7H6N2O3, and its molecular weight is 166.13 g/mol.

ANone: Several spectroscopic techniques have been employed to characterize this compound and its derivatives. These include IR spectroscopy, UV spectroscopy, and 1H NMR spectroscopy. [, , , ] For instance, IR spectroscopy helps identify functional groups like nitro and amide, while UV spectroscopy provides insights into electronic transitions within the molecule. 1H NMR spectroscopy reveals information about the hydrogen atom environment and arrangement in the molecule. [, , , ]

ANone: The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the benzamide moiety. This effect can be observed in the formation of amides instead of amidoximes when reacting certain 2-nitrobenzonitriles with hydroxylamine in ethanol. [] The electron-withdrawing nature of the nitro group activates the nitrile group towards nucleophilic attack by ethanol, leading to the preferential formation of the amide.

ANone: Research on 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide analogues indicates that electron-donating substituents at the 4-position of the aromatic ring correlate with increased cytotoxicity in the absence of nitroreductase enzyme. [] This suggests that the cytotoxicity of the unreduced compound is influenced by the electronic properties of the substituents.

ANone: Studies have shown that 5,5'-dithiobis(2-nitrobenzamides) can act as alternative substrates for Trypanothione reductase. [] The Km values of these derivatives are significantly lower compared to the natural substrate, 5,5'-dithiobis(2-nitrobenzoate) (DTNB). This suggests that structural modifications within this class of compounds can significantly alter their binding affinity towards the enzyme.

ANone: Yes, 2-nitrobenzamides serve as valuable precursors for synthesizing diverse heterocyclic compounds. For instance, they are employed in the synthesis of quinazoline derivatives, [, ] isoindolo[2,1-a]quinazoline-5,11-dione derivatives, [] and pyrrolo[1,2-a]quinazoline derivatives. [, ]

ANone: Tin(II) chloride acts as a reducing agent in these reactions. For instance, it facilitates the reductive cyclization of 2-nitrobenzamides with ketones to synthesize 2,3-dihydro-1-hydroxyquinazolin-4(1H)-ones. [, ] Similarly, it mediates the reaction between 2-nitrobenzamides and isothiocyanates to produce 2,3-dihydro-2-thioxoquinazolin-4(1H)-ones. []

ANone: Researchers have utilized various analytical techniques for this purpose. Thin-layer chromatography (TLC) is employed for identifying and quantifying impurities in synthesized substances. [] UV spectrophotometry, particularly at a wavelength of 282 nm, is used for the quantitative determination of N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide. []

ANone: While specific information about this compound stability is limited within the provided research, it's known that nitro compounds can be sensitive to light, heat, and certain reducing agents.

ANone: Research on the anticancer agent HO-221, a this compound derivative, shows that micronization significantly improves its oral bioavailability. [] This suggests that particle size reduction is a promising formulation strategy to enhance the absorption and bioavailability of poorly water-soluble this compound derivatives.

ANone: These compounds act as prodrugs activated by the bacterial enzyme nitroreductase. [] The enzyme selectively reduces the 2-nitro group, generating cytotoxic species that target cancer cells.

ANone: Yes, the anticancer agent HO-221 has been investigated in preclinical models. [] Pharmacokinetic studies have been conducted in rats, dogs, and monkeys to evaluate its absorption, distribution, metabolism, and excretion profile.

ANone: While specific information on the biodegradation of this compound is limited in the provided research, it's known that bacteria can cleave nitrogen-sulfur bonds in related compounds like sulfamide and 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide. [] This suggests that microbial degradation pathways for this compound and its derivatives might exist and warrant further investigation.

ANone: Early research focused on the photochemical rearrangement of N-aryl-2-nitrobenzamides to form azo compounds, highlighting the unique reactivity of this class of compounds. [, ] Subsequent studies explored their applications in synthesizing various heterocyclic systems, showcasing their versatility as building blocks in organic synthesis. [, , , , ] More recently, research has focused on developing this compound derivatives as potential therapeutics, such as anticancer agents and anti-trypanosomal drugs. [, , ]

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